1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Description
The compound 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a synthetic nucleoside analog featuring a pyrimidine-2,4-dione core (structurally analogous to thymine) conjugated to a modified oxolane (tetrahydrofuran) sugar moiety. Key structural features include:
- 5-Methyl substitution on the pyrimidine ring, enhancing base-pairing stability.
- 4-Hydroxy group on the oxolane ring, critical for stereochemical orientation and interaction with enzymatic targets.
This compound is hypothesized to exhibit antiviral or anticancer activity due to its structural resemblance to thymidine analogs like stavudine (D4T) . Its design leverages modifications to evade metabolic degradation while maintaining affinity for viral polymerases or cellular kinases.
Properties
Molecular Formula |
C15H19N3O5 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O5/c1-9-8-18(15(21)17-14(9)20)13-5-11(19)12(23-13)7-16-6-10-3-2-4-22-10/h2-4,8,11-13,16,19H,5-7H2,1H3,(H,17,20,21)/t11-,12+,13+/m0/s1 |
InChI Key |
BTVDWVJTGJCJJW-YNEHKIRRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNCC3=CC=CO3)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNCC3=CC=CO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include phosphorimides, which are highly active for the conversion of 2′-deoxynucleosides to furanoid glycals .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: The amino group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, tetrahydrofuran derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues of Pyrimidine-2,4-dione Nucleosides
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
A. Sugar Moiety Modifications
- Target Compound: The furan-2-ylmethylamino group introduces a bulky, aromatic side chain, which may enhance binding to hydrophobic pockets in enzymes or receptors. This contrasts with natural thymidine’s hydroxyl groups, which prioritize hydrogen bonding .
- Azido Derivatives (e.g., ): Azide groups enable bioorthogonal click chemistry for targeted drug delivery, a feature absent in the target compound .
- Fluorinated Dioxolane Derivatives (e.g., ): The 2,2-dimethyl-1,3-dioxolane ring increases rigidity and resistance to phosphorylase-mediated cleavage compared to the target compound’s oxolane .
B. Pyrimidine Ring Modifications
- 5-Methyl vs. 5-Fluoro Substitution : The target compound’s 5-methyl group mimics thymine’s natural structure, while 5-fluoro derivatives (e.g., ) enhance electronegativity, improving base-pairing mismatches in viral RNA/DNA .
Computational and Experimental Insights
- Docking Studies : AutoDock Vina () could predict the target compound’s binding affinity to viral polymerases, leveraging its furan group for hydrophobic interactions .
- Crystal Data: Fluorinated dioxolane derivatives () exhibit hydrogen-bonded layers (O5—H···O2, N2—H···O5), suggesting the target compound’s hydroxyl and amino groups may form similar stabilizing interactions .
Biological Activity
1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a nucleoside analog and exhibits various biological activities that are essential for its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 321.33 g/mol. The structure includes a furan ring, a hydroxyl group, and a pyrimidine ring, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O₅ |
| Molecular Weight | 321.33 g/mol |
| IUPAC Name | 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
The compound's mechanism of action primarily involves its interaction with molecular targets such as enzymes and receptors associated with DNA replication and repair. It has been shown to inhibit specific enzymes crucial for these processes, which may lead to antiviral and anticancer effects. The presence of the furan ring is believed to enhance its binding affinity to these targets.
Biological Activities
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by inhibiting viral replication processes. Its structural similarity to nucleosides allows it to interfere with nucleic acid synthesis in viruses.
- Anticancer Properties : The ability of this compound to inhibit enzymes involved in DNA repair mechanisms positions it as a potential anticancer agent. Research indicates that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes associated with metabolic pathways, which could affect cellular proliferation and survival.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
Study 1: Antiviral Efficacy
A study conducted on the antiviral efficacy of nucleoside analogs found that compounds similar to 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione exhibited significant inhibition of viral replication at concentrations around 50 µM. The mechanism was attributed to interference with viral RNA synthesis.
Study 2: Anticancer Activity
In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in various cancer cell lines. At concentrations of 25 µM, it led to a reduction in cell viability by approximately 60%, highlighting its potential as an anticancer therapeutic agent.
Study 3: Enzyme Interaction
Research investigating enzyme inhibition revealed that this compound can inhibit the activity of key enzymes involved in nucleotide metabolism. This inhibition was dose-dependent, with IC50 values indicating effective inhibition at low micromolar concentrations.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-[(2R,5R)-5-[(benzylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | Moderate anticancer activity |
| 1-(furan-based analog) | Strong antiviral properties |
The presence of the furan ring in 1-[(2R,4S,5R)-5-[(furan-2-ylmethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione distinguishes it from other analogs and contributes significantly to its enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
